

An In-depth Technical Guide to the Synthesis and Characterization of Strontium Isopropoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium isopropoxide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **strontium isopropoxide**, $\text{Sr}(\text{OCH}(\text{CH}_3)_2)_2$. While detailed experimental data for this specific compound is sparse in publicly available literature, this document consolidates known information and presents generalized, chemically sound protocols based on the reactivity of alkaline earth metals. **Strontium isopropoxide** serves as a valuable precursor in materials science, particularly in the synthesis of strontium-containing complex oxides via sol-gel or metal-organic decomposition (MOD) routes. Its relevance to the drug development field lies in the broader applications of strontium in bone health and the use of metal alkoxides in creating biocompatible materials.[1][2]

Physicochemical Properties

Strontium isopropoxide is a crystalline powder, highly sensitive to moisture, which necessitates handling under inert and anhydrous conditions.[3] Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	$\text{Sr}(\text{OCH}(\text{CH}_3)_2)_2$	[3]
Synonyms	Strontium diisopropoxide, Strontium propan-2-olate	[3][4]
Molecular Weight	205.79 g/mol	[3]
Appearance	Crystalline powder	[3]
CAS Number	88863-33-6	[3]
InChI Key	OHULXNKDWPTSBI- UHFFFAOYSA-N	[3]

Synthesis of Strontium Isopropoxide

The synthesis of **strontium isopropoxide** is typically achieved through the direct reaction of strontium metal with anhydrous isopropanol. Strontium is a highly reactive alkaline earth metal that readily reacts with alcohols to form the corresponding alkoxide and hydrogen gas.[5][6][7] This reaction is analogous to its reaction with water but is generally less vigorous.[6][7]

Experimental Protocol: Direct Reaction Method

This protocol describes a general procedure for synthesizing **strontium isopropoxide**. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials:

- Strontium metal chunks or turnings
- Anhydrous isopropanol (reagent grade, distilled over a suitable drying agent like magnesium turnings)
- Anhydrous toluene or hexane (for washing)
- Reaction flask (three-necked, round-bottom) equipped with a reflux condenser, magnetic stirrer, and gas inlet/outlet

Procedure:

- Preparation: Under an inert atmosphere, add freshly cut, clean strontium metal pieces to the reaction flask containing a magnetic stir bar.
- Reaction: Slowly add an excess of anhydrous isopropanol to the flask via a cannula or dropping funnel. The reaction is initiated, evidenced by the evolution of hydrogen gas.
 - Reaction: $\text{Sr(s)} + 2 (\text{CH}_3)_2\text{CHOH(l)} \rightarrow \text{Sr(OCH(CH}_3)_2)_2(\text{solvated}) + \text{H}_2(\text{g})$
- Heating: Gently heat the reaction mixture to reflux to ensure the reaction proceeds to completion. The reaction time can vary from several hours to a full day, depending on the surface area of the strontium metal and the reaction temperature.
- Isolation: Once the evolution of hydrogen gas has ceased and all the metal has been consumed, allow the solution to cool to room temperature. The product may precipitate upon cooling or can be isolated by removing the excess isopropanol under reduced pressure.
- Purification: The resulting solid is washed with a non-polar solvent like anhydrous hexane or toluene to remove any unreacted starting materials or byproducts.
- Drying: The purified **strontium isopropoxide** is dried under high vacuum to yield a fine, crystalline powder. The product should be stored in a desiccator or glovebox to prevent hydrolysis.

Characterization of Strontium Isopropoxide

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized **strontium isopropoxide**. The following sections detail the primary analytical techniques used for this purpose.

Spectroscopic Characterization

IR spectroscopy is used to identify the characteristic vibrational modes of the isopropoxide ligand bound to the strontium atom.

Experimental Protocol:

- **Sample Preparation:** Due to its moisture sensitivity, the sample must be prepared in a glovebox. A small amount of the **strontium isopropoxide** powder is mixed with dry KBr powder and pressed into a pellet, or a Nujol mull is prepared between KBr or CsI plates.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or Nujol mull is recorded and subtracted from the sample spectrum.

Expected Data: Published data for a Sr/Ti bimetallic isopropoxide complex identifies absorption bands for $\text{Sr}(\text{OPri})_2$ at 970, 962, and 819 cm^{-1} . These bands are characteristic of the C-O and C-C stretching vibrations of the isopropoxide group.

^1H and ^{13}C NMR spectroscopy are fundamental for confirming the structure of the isopropoxide ligand and verifying the purity of the compound.

Experimental Protocol:

- **Sample Preparation:** In a glovebox, dissolve a small amount of **strontium isopropoxide** in a dry, deuterated solvent (e.g., d_8 -toluene or C_6D_6). The choice of solvent is critical as the compound is insoluble in many common NMR solvents and reactive with others.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. [\[8\]](#)

Expected Data: While specific, published spectra for **strontium isopropoxide** are not readily available, the expected chemical shifts can be predicted based on the structure:

- ^1H NMR: Two signals are expected: a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The integration ratio should be 1:6.
- ^{13}C NMR: Two signals are expected: one for the methine carbon (-OCH) and one for the methyl carbons (-CH₃).[\[9\]](#)

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition pathway

of the compound.[10][11]

Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed sample (5-10 mg) of **strontium isopropoxide** is placed in an alumina or platinum TGA/DSC pan.
- **Data Acquisition:** The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The TGA measures the change in mass, while the DSC measures the heat flow as a function of temperature.[12][13]

Expected Data: No specific TGA/DSC data for **strontium isopropoxide** has been found in the searched literature. However, a typical thermal decomposition pathway for a metal alkoxide involves the loss of organic ligands at elevated temperatures, ultimately yielding the metal oxide. For **strontium isopropoxide**, the expected final decomposition product would be strontium oxide (SrO). The DSC curve would indicate whether the decomposition processes are endothermic or exothermic.

Structural Analysis

Single-crystal XRD is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths and angles.[14][15]

Experimental Protocol:

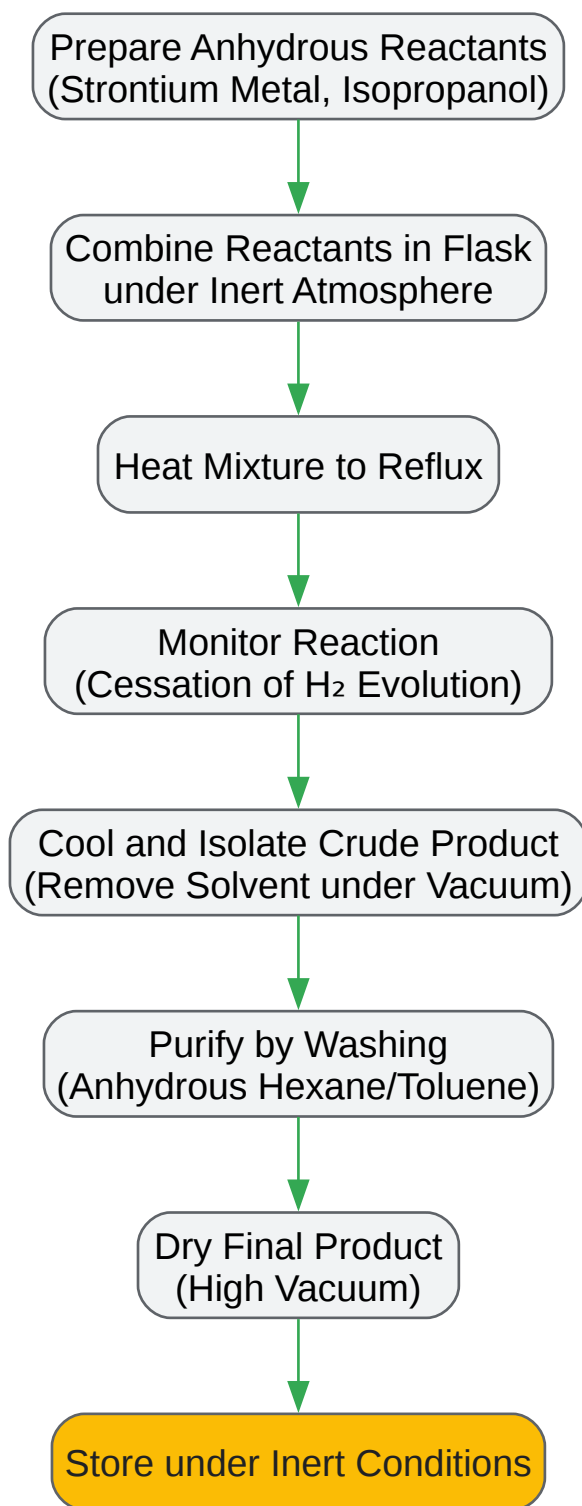
- **Crystal Growth:** Suitable single crystals of **strontium isopropoxide** must be grown, typically by slow cooling or vapor diffusion of a saturated solution.
- **Data Collection:** A single crystal is mounted on a goniometer, and X-ray diffraction data is collected as the crystal is rotated.[16][17]
- **Structure Solution and Refinement:** The diffraction pattern is used to determine the unit cell dimensions and solve the crystal structure.[18]

Expected Data: The crystal structure of **strontium isopropoxide** has not been reported in the searched literature. Many metal alkoxides exhibit complex structures, often forming oligomers

(dimers, trimers, etc.) where the metal centers are bridged by alkoxide groups.^[19] A structural determination would provide invaluable insight into its chemical reactivity.

Visualized Workflows

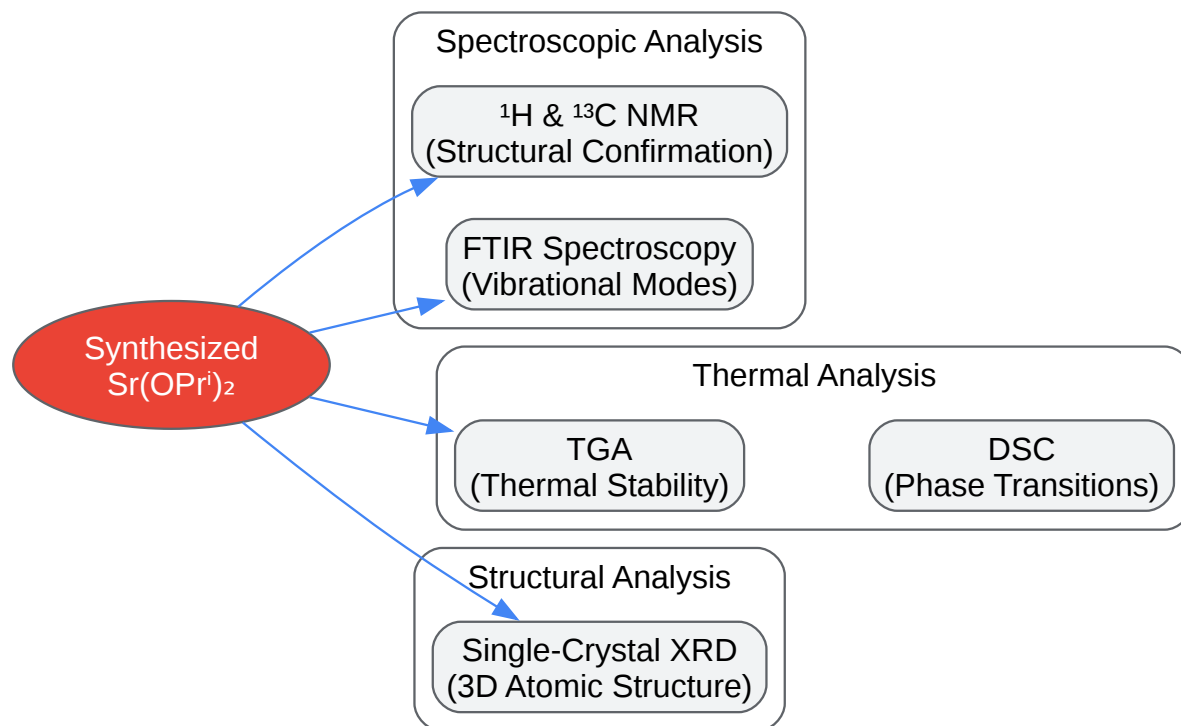
Synthesis Workflow



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Caption: A flowchart illustrating the synthesis of **strontium isopropoxide**.

Characterization Workflow



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Caption: Logical workflow for the characterization of **strontium isopropoxide**.

Conclusion

This technical guide outlines the synthesis and characterization of **strontium isopropoxide**. While it is commercially available, its synthesis via the direct reaction of strontium metal and isopropanol is a feasible laboratory procedure. The characterization relies on standard analytical techniques, although a complete set of experimental data is not currently available in the public domain. Further research, particularly a definitive single-crystal X-ray diffraction study, would be highly beneficial to fully elucidate the structural properties of this important precursor compound and expand its applications in materials science and potentially in the development of novel drug delivery systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Strontium Isopropoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588740#synthesis-and-characterization-of-strontium-isopropoxide>]

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